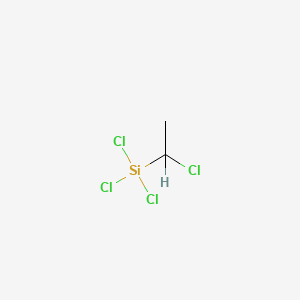

1-Chloroethyltrichlorosilane

Description

Overview of Organosilicon Compounds and Halogenated Silanes

Organosilicon compounds are a class of chemical compounds containing carbon-silicon bonds. wikipedia.org Structurally, the silicon atom in most of these compounds is tetravalent with a tetrahedral geometry, similar to carbon. wikipedia.orgiust.ac.ir However, the Si-C bond is longer and weaker than a C-C bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org These compounds exhibit a range of valuable properties, including thermal stability, chemical inertness, and flexibility, which make them critical components in advanced materials. iust.ac.iriust.ac.ir Their applications are diverse, spanning materials science, electronics, and pharmaceuticals. iust.ac.iriust.ac.irresearchgate.net

Halogenated silanes, or chlorosilanes, are a subgroup of organosilicon compounds characterized by at least one silicon-chlorine (Si-Cl) bond. wikipedia.org These compounds are generally reactive, colorless liquids at room temperature. wikipedia.orgchemicalbook.com The Si-Cl bond is susceptible to cleavage, particularly through hydrolysis, which reacts with water to form siloxanes and hydrogen chloride. wikipedia.org This reactivity makes halogenated silanes essential precursors and building blocks for the synthesis of a wide array of silicone products, including fluids, resins, and elastomers. ipsonline.in

Significance of 1-Chloroethyltrichlorosilane in Advanced Chemical Synthesis and Materials Science

The significance of 1-chloroethyltrichlorosilane lies in its utility as a versatile intermediate in both sophisticated organic synthesis and the development of new materials. Its dual reactivity allows it to act as a bridge between organic and inorganic chemistry.

In advanced chemical synthesis, 1-chloroethyltrichlorosilane serves as a key reactant for creating polyfunctionalized aromatic compounds. For instance, it has been used in Friedel-Crafts peralkylation reactions with benzene (B151609) in the presence of aluminum chloride. acs.org This one-pot synthesis method produces hexakis[ω-(trichlorosilyl)alkyl]benzenes, complex molecules with 18 peripheral chlorine atoms that can be further functionalized. acs.org These highly functionalized structures are of interest as precursors for dendrimers and other macromolecular architectures.

In materials science, 1-chloroethyltrichlorosilane is a precursor for silicon-based polymers and ceramics. It is used in the synthesis of highly branched polycarbosilanes (HBPCSs) through Grignard reactions. ineosopen.org These polymers, which retain reactive chlorosilyl groups, can be further modified and are investigated as preceramic polymers. Upon pyrolysis, they can be converted into silicon carbide (SiC), a material known for its high chemical stability, fire resistance, and wear resistance. ineosopen.org The compound is also listed as a chlorosilane that can be reacted with various alcohols to prepare alkoxysilanes, which are used in numerous applications. google.com

Historical Context of Research on Chlorosilanes

The study of organosilicon compounds dates back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgencyclopedia.pub However, extensive research in the field was pioneered by Frederic S. Kipping in the early 20th century. Kipping utilized Grignard reagents to synthesize a variety of alkyl- and arylsilanes and was the first to coin the term "silicone" in 1904. wikipedia.org

A major breakthrough that propelled organosilicon chemistry from academic curiosity to industrial-scale application was the development of the "Direct Process" by Eugene G. Rochow in the 1940s. mdpi.com This process involves the reaction of methyl chloride with a silicon-copper alloy to produce methylchlorosilanes, such as dimethyldichlorosilane, which are the primary monomers for silicone polymers. encyclopedia.pub Around the same time, in the mid-1940s, research at Union Carbide led to the discovery of hydrosilylation, a catalytic process for adding Si-H bonds across unsaturated C-C bonds. mdpi.com This invention provided a new, efficient method for forming silicon-carbon bonds and enabled the synthesis of a vast range of organofunctional silanes and siloxanes that have had a lasting impact on materials science. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

trichloro(1-chloroethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl4Si/c1-2(3)7(4,5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPIMQICDAJXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([Si](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884433 | |

| Record name | Silane, trichloro(1-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-82-8 | |

| Record name | Trichloro(1-chloroethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(1-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroethyltrichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichloro(1-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(1-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(1-chloroethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for 1 Chloroethyltrichlorosilane

Established Synthetic Pathways

Free-Radical Chlorination Approaches

The synthesis of 1-chloroethyltrichlorosilane can be achieved through the free-radical chlorination of ethyltrichlorosilane (B93397). This process typically involves the reaction of ethyltrichlorosilane with a chlorinating agent, such as chlorine gas, initiated by ultraviolet (UV) light or a chemical initiator. The reaction proceeds via a free-radical chain mechanism, where the chlorine molecule is homolytically cleaved to form chlorine radicals. These radicals then abstract a hydrogen atom from the ethyl group of ethyltrichlorosilane, creating an ethyl radical. This radical subsequently reacts with a chlorine molecule to yield 1-chloroethyltrichlorosilane and another chlorine radical, which propagates the chain reaction.

The selectivity of the chlorination process is a critical factor, as the reaction can potentially yield other chlorinated products, such as 2-chloroethyltrichlorosilane (B1580924) and dichlorinated species. Reaction conditions, including temperature, reactant concentrations, and the intensity of UV irradiation, are carefully controlled to maximize the yield of the desired 1-chloroethyltrichlorosilane isomer.

Addition Reactions of Vinyl Chloride to Trichlorosilane (B8805176)

An alternative and widely employed method for the synthesis of 1-chloroethyltrichlorosilane is the addition reaction of vinyl chloride to trichlorosilane. This hydrosilylation reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of vinyl chloride. The reaction is typically catalyzed by a transition metal complex, with platinum-based catalysts such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst being common choices.

The reaction mechanism involves the coordination of the vinyl chloride to the metal center, followed by the oxidative addition of the Si-H bond of trichlorosilane. Subsequent migratory insertion of the vinyl group into the metal-silicon bond and reductive elimination of the product, 1-chloroethyltrichlorosilane, regenerates the catalyst and completes the catalytic cycle. This method is often favored due to its high atom economy and selectivity for the α-adduct, 1-chloroethyltrichlorosilane, over the β-adduct, 2-chloroethyltrichlorosilane.

Industrial Production Methods and Reactor Designs

On an industrial scale, the production of 1-chloroethyltrichlorosilane is often carried out in continuous or semi-batch processes to ensure consistent product quality and high throughput. The choice of reactor design is crucial for optimizing reaction conditions and ensuring safe operation.

For the free-radical chlorination route, stirred-tank reactors (STRs) equipped with UV lamps are commonly used. The reactor design must allow for efficient mixing of the reactants and uniform distribution of UV light to initiate the reaction effectively. Gas-liquid contact is also a key consideration, as chlorine is typically introduced as a gas.

In the case of the hydrosilylation of vinyl chloride, both stirred-tank reactors and packed-bed reactors are employed. scribd.com Continuous stirred-tank reactors (CSTRs) are suitable for large-scale production and allow for precise control of temperature and residence time. researchgate.net Packed-bed reactors, containing a solid-supported catalyst, can offer advantages in terms of catalyst separation and reuse. The design of these reactors must accommodate the exothermic nature of the reaction and include efficient heat exchange systems to maintain optimal temperature control. Fluidized bed reactors are also utilized in industrial silane (B1218182) synthesis, offering excellent heat and mass transfer characteristics. pensoft.netpensoft.net

Below is an interactive data table summarizing key parameters for different industrial reactor designs.

Novel and Optimized Synthetic Strategies

Catalytic Synthesis Routes and Mechanistic Insights

Recent research has focused on the development of more efficient and selective catalysts for the synthesis of 1-chloroethyltrichlorosilane, particularly for the hydrosilylation of vinyl chloride. While platinum-based catalysts are effective, their high cost and potential for side reactions have driven the exploration of alternative catalytic systems.

Catalysts based on other transition metals, such as rhodium and iridium, have shown promise in hydrosilylation reactions. nih.gov Mechanistic studies of these catalytic systems aim to provide a deeper understanding of the reaction pathways, enabling the rational design of catalysts with improved activity, selectivity, and stability. For instance, the use of specific ligands can modulate the electronic and steric properties of the metal center, influencing the regioselectivity of the hydrosilylation reaction and minimizing the formation of unwanted byproducts.

Some research has explored the use of catalysts to improve the selectivity of direct synthesis processes for producing trichlorosilane, a key precursor. pensoft.net

Continuous Flow and Process Intensification Techniques

Continuous flow chemistry and process intensification are emerging as powerful tools for the synthesis of 1-chloroethyltrichlorosilane. ijprajournal.comrsc.org These approaches offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purities. mdpi.com

In a continuous flow setup, reactants are pumped through a microreactor or a tubular reactor, where they mix and react under precisely controlled conditions. mit.edu The high surface-area-to-volume ratio in these reactors allows for efficient heat exchange, which is particularly beneficial for managing the exothermicity of the hydrosilylation reaction. nih.gov This precise control over reaction parameters can lead to improved selectivity and reduced formation of byproducts.

Process intensification strategies, such as the use of microreactors or reactive distillation, aim to combine multiple unit operations into a single, more efficient process. mdpi.comrccostello.com For example, a reactive distillation column could potentially be used to carry out the hydrosilylation reaction and simultaneously separate the product from the reactants and catalyst, leading to significant cost and energy savings. dntb.gov.ua

Separation Science and Purification of Complex Mixtures

The crude product from any organochlorosilane synthesis is invariably a complex mixture containing the target compound, unreacted starting materials, catalyst residues, and various by-products. The components often have very close boiling points, making their separation a significant chemical engineering challenge.

Fractional Distillation: The principal technique for purifying chlorosilanes on an industrial scale is fractional distillation. ck12.org This method separates compounds based on differences in their boiling points. bccampus.ca For chlorosilane mixtures, which may contain components with boiling points only a few degrees apart, highly efficient distillation columns with a large number of theoretical plates are required.

Advanced Separation Techniques: Due to the challenges of simple fractional distillation, more advanced methods may be employed to achieve high purity.

Extractive Distillation: This technique involves introducing a high-boiling solvent (an entrainer) that alters the relative volatilities of the components in the mixture, making them easier to separate via distillation.

Chromatography: On a laboratory or smaller scale, chromatographic techniques can be used for separation. Gas chromatography, in particular, is a powerful analytical tool for monitoring the purity of chlorosilane products and can be scaled for preparative purposes. ck12.org

The selection of a purification method depends on the specific impurities present, the required purity of the final product, and the scale of the operation.

| Technique | Principle of Separation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Fractional Distillation | Difference in boiling points | Industrial-scale purification | Well-established, scalable technology | Energy-intensive; difficult for close-boiling mixtures |

| Extractive Distillation | Altering relative volatilities with a solvent | Separation of azeotropes or close-boiling mixtures | Enables separation of difficult mixtures | Requires an additional solvent recovery step |

| Gas Chromatography | Differential partitioning between stationary and mobile phases | Analytical monitoring; small-scale preparative separation | High resolution and separation efficiency | Not easily scalable for large industrial volumes |

By-product Formation, Utilization, and Environmental Considerations

The synthesis of 1-chloroethyltrichlorosilane, like other chlorosilane production processes, inevitably generates by-products. The nature and quantity of these by-products depend heavily on the specific synthetic route and reaction conditions.

By-product Formation: In a potential hydrosilylation route, several side reactions can occur:

Isomer Formation: As mentioned, the formation of 2-chloroethyltrichlorosilane is a likely by-product.

Oligomerization: Reactions between the starting materials or products can lead to higher molecular weight polysilanes and carbosilanes.

Disproportionation: Trichlorosilane can undergo redistribution reactions to form silane (SiH₄) and silicon tetrachloride (SiCl₄). pensoft.net

Unreacted Precursors: The final mixture will contain unreacted vinyl chloride and trichlorosilane.

| By-product | Chemical Formula | Reason for Formation |

|---|---|---|

| 2-Chloroethyltrichlorosilane | ClCH₂CH₂SiCl₃ | Isomeric product of hydrosilylation |

| Silicon Tetrachloride | SiCl₄ | Disproportionation of trichlorosilane |

| Dichlorosilane (B8785471) | H₂SiCl₂ | Disproportionation of trichlorosilane |

| Vinyltrichlorosilane | CH₂=CHSiCl₃ | Dehydrochlorination or competing reaction pathway |

| Polysilanes | Varies (e.g., Cl₃Si-SiCl₃) | Side reactions at high temperatures |

Fundamental Reactivity and Mechanistic Investigations of 1 Chloroethyltrichlorosilane

Gas-Phase Thermal Decomposition Pathways

The thermal decomposition of 1-chloroethyltrichlorosilane in the gas phase primarily proceeds through unimolecular β-elimination reactions. researchgate.netrsc.org This process involves the formation of a cyclic transition state, leading to the elimination of stable molecules.

The proposed β-elimination pathways for 1-chloroethyltrichlorosilane are:

Formation of ethylene (B1197577) and trichlorosilane (B8805176). rsc.org

Formation of hydrogen chloride and vinyltrichlorosilane. rsc.org

Formation of vinyl chloride and trichlorosilane. rsc.org

Experimental studies on the thermal decomposition of related compounds, such as 2-chloroethylethyldichlorosilane, have identified the major products. rsc.org The primary products of its decomposition between 356 and 397°C were ethylene and ethyltrichlorosilane (B93397), which together accounted for 90% of the products. rsc.org The remaining products included ethylvinyldichlorosilane and hydrogen chloride. rsc.org Trace amounts of vinyl chloride were also detected. rsc.org It is important to note that secondary reactions can occur; for instance, the trichlorosilane formed can react further with ethylene and vinyl chloride. rsc.org

Table 1: Decomposition Products of 2-chloroethylethyldichlorosilane

| Product | Percentage of Total Products |

| Ethylene | ~45% |

| Ethyltrichlorosilane | ~45% |

| Ethylvinyldichlorosilane | ~5% |

| Hydrogen Chloride | Remainder |

| Vinyl Chloride | Trace Amounts |

Note: This data is for the related compound 2-chloroethylethyldichlorosilane and serves as an illustrative example of the types of products formed during the thermal decomposition of chloroalkylsilanes. rsc.org

The kinetics of the gas-phase thermal decomposition of chloroethylsilanes have been investigated both experimentally and theoretically. For 2-chloroethylethyldichlorosilane, the first-order rate constant for its decomposition is described by the Arrhenius equation: k(sec⁻¹) = 10¹²·²⁶±⁰·⁵⁰ exp(-46,500 ± 1,500/RT). rsc.org

Theoretical calculations at the B3LYP/6-311+G** level of theory have shown good agreement with experimental activation parameters for the gas-phase elimination kinetics of 2-chloroethyltrichlorosilane (B1580924) and its derivatives. researchgate.net Ab initio calculations predict activation barriers for the decomposition of dichlorosilane (B8785471) to be around 71 to 76 kcal/mol. buffalo.edu The activation energy for the decomposition of 1-nitropropane, for comparison, is calculated to be between 234–269 kJ/mol. researchgate.net

Table 2: Kinetic and Thermodynamic Parameters for Decomposition Reactions

| Compound/Reaction | Parameter | Value | Source |

| 2-chloroethylethyldichlorosilane | log A (s⁻¹) | 12.26 ± 0.50 | rsc.org |

| Activation Energy (kcal/mol) | 46.5 ± 1.5 | rsc.org | |

| Dichlorosilane | Activation Barrier (kcal/mol) | 71 - 76 | buffalo.edu |

| 1-nitropropane | Activation Energy (kJ/mol) | 234 - 269 | researchgate.net |

The nature of the substituents on the silicon atom significantly influences the rate and mechanism of decomposition. rsc.orgresearchgate.net In the gas-phase elimination of 2-chloroethylsilane (B1173555) derivatives, the polarization of the C1-Cl3 bond is a key factor. researchgate.net Theoretical studies have shown that the number of electron-releasing or electron-withdrawing groups attached to the silicon atom affects the activation energy barriers. researchgate.net

For instance, in the series of 2-chloroethylsilanes (2-chloroethyltrichlorosilane, 2-chloroethylethyldichlorosilane, 2-chloroethyldiethylchlorosilane, and 2-chloroethyltriethylsilane), the ease of thermal decomposition of the C1-Cl3 bond increases as the number of ethyl groups on the silicon atom increases. researchgate.net This is because the electron-releasing ethyl groups enhance the polarization of the C-Cl bond, facilitating its cleavage. researchgate.net NBO analysis indicates that the occupancies of the σ C1-Cl3 bonds decrease, while those of the σ*C1-Cl3 antibonding orbitals increase with more ethyl substitution, which supports the observed trend in decomposition. researchgate.net

Solution-Phase Chemical Transformations

In solution, 1-chloroethyltrichlorosilane can undergo a variety of chemical transformations, with nucleophilic substitution being a prominent reaction pathway.

Chlorosilanes, including 1-chloroethyltrichlorosilane, are susceptible to nucleophilic attack. organic-chemistry.orgibchem.com The general reaction involves the replacement of a chlorine atom by a nucleophile. ibchem.com A variety of nucleophiles can be employed, such as organomagnesium reagents (Grignard reagents). organic-chemistry.orgineosopen.org

Zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides an efficient route to synthesize tetraorganosilanes under mild conditions. organic-chemistry.org This method is versatile and can be performed on a large scale. organic-chemistry.org Mechanistic studies suggest the involvement of a triorganozincate complex as the active species that facilitates the transfer of the organic group. organic-chemistry.org

The reactivity of (ω-chloroalkyl)silanes in Friedel-Crafts alkylation reactions with benzene (B151609) is influenced by the substituents on the silicon atom and the length of the alkylene chain. researchgate.net The reactivity increases with an increasing number of methyl groups on the silicon atom. researchgate.net

Reduction Reactions with Hydride Donors

The reduction of 1-chloroethyltrichlorosilane involves the reaction of its two distinct types of chlorine-containing functional groups—the C-Cl bond of the chloroethyl group and the Si-Cl bonds of the trichlorosilyl (B107488) group—with strong hydride donors. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both alkyl halides to their corresponding alkanes and halosilanes to hydrosilanes. masterorganicchemistry.com

The generalized reaction can be represented as: CH₃CHClSiCl₃ + 4 LiAlH₄ → CH₃CH₂SiH₃ + 4 LiCl + 4 AlH₃

Selective reduction can be challenging due to the high reactivity of LiAlH₄. However, using chemically modified or sterically hindered hydride reagents, or controlling the reaction stoichiometry and conditions (e.g., inverse addition, low temperatures), could potentially allow for selective reduction of one functional group over the other. ic.ac.uk For instance, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce alkyl chlorides or stable chlorosilanes under standard conditions. libretexts.org

Research on related complex organochlorosilanes has demonstrated the efficacy of LiAlH₄ in achieving complete reduction. For example, peralkylated benzene derivatives bearing multiple dichloromethylsilylethyl groups have been successfully reduced to their corresponding silyl (B83357) (-SiH₃) derivatives using LiAlH₄. researchgate.net Similarly, other complex chloro- and aryl-substituted silanes have been fully reduced with this reagent. researchgate.net

Oxidation Pathways to Organosiloxane Compounds

The trichlorosilyl moiety of 1-chloroethyltrichlorosilane is highly susceptible to hydrolysis, which serves as the primary pathway for its conversion into organosiloxane compounds. This process is fundamental to the chemistry of silicones and involves a two-step mechanism: hydrolysis followed by condensation. silicones.eu

First, in the presence of water, the silicon-chlorine bonds are rapidly hydrolyzed to form silicon-hydroxyl bonds (silanols), with the concurrent liberation of hydrogen chloride (HCl). cymitquimica.comvulcanchem.com For 1-chloroethyltrichlorosilane, this initial step produces (1-chloroethyl)silanetriol.

Hydrolysis Step: CH₃CHClSiCl₃ + 3 H₂O → CH₃CHClSi(OH)₃ + 3 HCl

The resulting silanetriol is a highly reactive intermediate. The silanol (B1196071) groups readily undergo intermolecular condensation reactions with each other. In this second step, a molecule of water is eliminated between two silanol groups, forming a stable silicon-oxygen-silicon (siloxane) bond. semi.ac.cn

Condensation Step: 2 CH₃CHClSi(OH)₃ → (HO)₂Si(CHClCH₃)-O-Si(CHClCH₃)(OH)₂ + H₂O

This condensation process continues, leading to the formation of a three-dimensional, cross-linked polymeric network known as a polysilsesquioxane. The resulting polymer has the general formula [CH₃CHClSiO₁.₅]ₙ. The structure is characterized by a robust siloxane backbone with pendant 1-chloroethyl groups. The properties of the final organosiloxane material are dictated by the extent of cross-linking and the nature of the organic substituent.

Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation

1-Chloroethyltrichlorosilane can serve as an alkylating agent in Friedel-Crafts reactions, a powerful method for forming carbon-carbon bonds with aromatic compounds. fiveable.me This electrophilic aromatic substitution involves the reaction of an aromatic ring, such as benzene, with the chloroalkyl group of the silane (B1218182) in the presence of a Lewis acid catalyst. ucalgary.calibretexts.org

The general reaction is as follows: C₆H₆ + ClCH(CH₃)SiCl₃ --(Lewis Acid)--> C₆H₅CH(CH₃)SiCl₃ + HCl

The reaction is initiated by the activation of the alkyl chloride by the Lewis acid catalyst. libretexts.org This creates a highly electrophilic species, a carbocation or a carbocation-like complex, which is then attacked by the π-electrons of the aromatic ring. ucalgary.ca Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the alkylated aromatic product. libretexts.org The reactivity of (ω-chloroalkyl)silanes in these alkylations is influenced by the stability of the carbocation generated. researchgate.netresearchgate.net

Peralkylation of Aromatic Systems

Under specific conditions, 1-chloroethyltrichlorosilane can be used to achieve exhaustive or "peralkylation" of an aromatic ring. This process involves the substitution of all available hydrogens on the aromatic nucleus with alkyl groups. A notable example is the reaction of benzene with an excess of a chloroalkyltrichlorosilane in the presence of aluminum chloride (AlCl₃) as the catalyst. researchgate.net

In a study using the isomeric 2-chloroethyltrichlorosilane, benzene was successfully peralkylated to form hexakis[2-(trichlorosilyl)ethyl]benzene in significant yield. researchgate.net The reaction demonstrates that the activating effect of the newly added alkyl groups promotes subsequent substitutions until the ring is fully functionalized. The bulky trichlorosilylethyl groups ultimately arrange themselves around the central benzene ring.

The reaction for the 2-chloroethyl isomer is: C₆H₆ + 6 ClCH₂CH₂SiCl₃ --(AlCl₃)--> C₆(CH₂CH₂SiCl₃)₆ + 6 HCl

This one-pot synthesis provides a direct route to highly functionalized, star-shaped molecules with a dense periphery of reactive Si-Cl bonds. These products, such as hexakis[ω-(trichlorosilyl)alkyl]benzenes, are valuable precursors for synthesizing complex dendrimers and polyfunctional materials. researchgate.net

Table 1: Peralkylation of Benzene with Chloroalkyltrichlorosilanes

| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzene | 2-Chloroethyltrichlorosilane | AlCl₃ | Hexakis[2-(trichlorosilyl)ethyl]benzene | 72% | researchgate.net |

Regioselectivity and Stereochemical Control

The regioselectivity of Friedel-Crafts alkylation is governed by the electronic properties of substituents already present on the aromatic ring and the stability of the carbocation intermediate. researchgate.net When an activated aromatic ring (containing an electron-donating group) is used, substitution occurs primarily at the ortho and para positions. Conversely, deactivated rings (with electron-withdrawing groups) are much less reactive and may not undergo alkylation at all. ucalgary.ca In reactions with substituted benzenes, 1-chloroethyltrichlorosilane would be expected to yield a mixture of ortho, meta, and para isomers, with the specific ratio dependent on the electronic and steric nature of the ring's substituent. researchgate.net

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable intermediates, which can lead to a mixture of isomeric products. ucalgary.ca The electrophile generated from 1-chloroethyltrichlorosilane is a secondary carbocation, CH₃C⁺HSiCl₃. This secondary carbocation is relatively stable and less prone to rearrangement compared to a primary carbocation.

From a stereochemical perspective, 1-chloroethyltrichlorosilane is a chiral molecule, with a stereocenter at the carbon atom bonded to chlorine. However, the mechanism of the Friedel-Crafts alkylation typically proceeds through the formation of a planar, sp²-hybridized carbocation intermediate. ucalgary.ca Attack by the aromatic ring can occur from either face of this planar intermediate, which would lead to a racemic mixture of the (R)- and (S)-enantiomers of the product, even if an enantiomerically pure starting material were used. Achieving stereochemical control in such reactions generally requires the use of chiral Lewis acid catalysts or chiral auxiliaries to create a diastereomeric transition state that favors the formation of one enantiomer over the other. nih.govacs.org

Catalytic Role of Lewis Acids

Lewis acids are indispensable catalysts in Friedel-Crafts alkylations. fiveable.mecapes.gov.br Their primary role is to increase the electrophilicity of the alkylating agent. ucalgary.ca In the reaction with 1-chloroethyltrichlorosilane, a strong Lewis acid such as aluminum chloride (AlCl₃) coordinates to the chlorine atom of the chloroethyl group. This interaction polarizes the C-Cl bond, weakening it and facilitating its cleavage.

Mechanism of Catalyst Action:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with 1-chloroethyltrichlorosilane to form a highly reactive electrophilic species. This can be a discrete secondary carbocation or a more complex, polarized intermediate. ucalgary.ca CH₃CHClSiCl₃ + AlCl₃ ⇌ [CH₃C⁺HSiCl₃][AlCl₄⁻]

Electrophilic Attack: The π-system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step forms a new C-C bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Catalyst Regeneration: A proton (H⁺) is abstracted from the arenium ion by the [AlCl₄]⁻ complex. This restores the aromaticity of the ring, forms the final alkylated product, and regenerates the Lewis acid catalyst along with HCl. ucalgary.ca

The catalytic efficiency of different Lewis acids can vary. In related Friedel-Crafts cycloalkylation reactions, the effectiveness of various Lewis acids was found to decrease in the following order: AlCl₃ > AlBr₃ > HfCl₄ > ZrCl₄ > TiCl₄. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| 1-Chloroethyltrichlorosilane | CH₃CHClSiCl₃ |

| Aluminum chloride | AlCl₃ |

| Aluminum bromide | AlBr₃ |

| Benzene | C₆H₆ |

| (1-Chloroethyl)silanetriol | CH₃CHClSi(OH)₃ |

| 2-Chloroethyltrichlorosilane | ClCH₂CH₂SiCl₃ |

| 3-Chloropropyltrichlorosilane | ClCH₂(CH₂)₂SiCl₃ |

| Ethylsilane | CH₃CH₂SiH₃ |

| Hafnium tetrachloride | HfCl₄ |

| Hexakis[2-(trichlorosilyl)ethyl]benzene | C₆(CH₂CH₂SiCl₃)₆ |

| Hexakis[3-(trichlorosilyl)propyl]benzene | C₆(CH₂(CH₂)₂SiCl₃)₆ |

| Hydrogen chloride | HCl |

| Lithium aluminum hydride | LiAlH₄ |

| Sodium borohydride | NaBH₄ |

| Titanium tetrachloride | TiCl₄ |

| Water | H₂O |

Computational and Theoretical Chemical Studies of 1 Chloroethyltrichlorosilane

Quantum Mechanical Approaches to Reaction Mechanisms

Understanding the mechanisms of reactions involving 1-chloroethyltrichlorosilane, such as its decomposition or rearrangement, is a primary goal of theoretical investigations. Quantum mechanical calculations are essential for mapping out the energetic landscape of these chemical transformations.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It is particularly effective for mapping potential energy surfaces (PES), which provide a comprehensive picture of how the energy of a molecular system changes as the positions of its atoms change. researchgate.netarxiv.org A PES is fundamental to understanding a chemical reaction, as it reveals the stable reactant and product states as energy minima and the transition states as saddle points connecting them. iastate.edu

For chloroethyltrichlorosilanes, DFT has been used to investigate decomposition pathways. For instance, studies on the related compound 2-chloroethyltrichlorosilane (B1580924) have explored its decomposition into products like ethylene (B1197577) and tetrachlorosilane (B154696). tandfonline.com These calculations map the energy changes along the reaction coordinate, identifying the most favorable pathway for the reaction to proceed. tandfonline.comnih.gov By applying DFT, researchers can predict reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise process, and identify key intermediates. researchgate.net The choice of functional and basis set within DFT calculations is critical, with methods like B3LYP often being employed to achieve a balance between computational cost and accuracy that aligns well with experimental data. tandfonline.comresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. researchgate.net These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are crucial for accurately determining the energy barriers (activation energies) of chemical reactions. tandfonline.comresearchgate.net The energy barrier is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.

Computational studies on the decomposition of 2-chloroethyltrichlorosilane provide a clear example of how these methods are applied. Researchers have calculated the activation energies for various decomposition pathways using different levels of theory. tandfonline.com These calculations reveal the energetic feasibility of each potential reaction. For example, the energy required for decomposition can be quantified for different products, allowing for a comparison of competing reaction mechanisms. tandfonline.comresearchgate.net The results from different ab initio and DFT methods can be compared to determine which level of theory provides the best agreement with available experimental data. tandfonline.com

Below is a table summarizing calculated energy barriers for the decomposition of 2-chloroethyltrichlorosilane into different products, as determined by various computational methods.

| Decomposition Pathway | Method | Calculated Barrier Height (kcal/mol) | Reference |

|---|---|---|---|

| 2-chloroethyltrichlorosilane → ethylene + tetrachlorosilane | HF/6-31G | 59.86 | tandfonline.com |

| 2-chloroethyltrichlorosilane → ethylene + tetrachlorosilane | MP2/6-31G//HF/6-31G | 60.59 | tandfonline.com |

| 2-chloroethyltrichlorosilane → ethylene + tetrachlorosilane | B3LYP/6-31G//HF/6-31G | 51.71 | tandfonline.com |

| 2-chloroethyltrichlorosilane → hydrogen chloride + vinyltrichlorosilane | HF/6-31G | 101.13 | tandfonline.com |

| 2-chloroethyltrichlorosilane → hydrogen chloride + vinyltrichlorosilane | MP2/6-31G//HF/6-31G | 94.04 | tandfonline.com |

| 2-chloroethyltrichlorosilane → hydrogen chloride + vinyltrichlorosilane | B3LYP/6-31G//HF/6-31G | 85.38 | tandfonline.com |

Once a transition state (TS) has been located on the potential energy surface, it is essential to confirm that it correctly connects the desired reactants and products. iastate.edu Intrinsic Reaction Coordinate (IRC) analysis is the computational method used for this validation. rowansci.com An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comfiveable.me

The IRC path is defined as the steepest descent path in mass-weighted coordinates, which relates to the instantaneous acceleration of the atoms. iastate.eduscm.com By following this path, an IRC calculation generates a series of molecular geometries that map the transformation from the reactant, through the transition state, to the product. fiveable.me This process verifies that the identified saddle point is indeed the correct TS for the reaction of interest and not for an alternative, unintended reaction pathway. rowansci.com This validation is a critical step in ensuring the accuracy of a proposed reaction mechanism.

Electronic Structure and Bonding Characteristics

Beyond reaction pathways, theoretical chemistry provides detailed information about the distribution of electrons within a molecule and the nature of its chemical bonds. This is crucial for understanding the underlying factors that drive the reactivity of 1-chloroethyltrichlorosilane.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.deuni-rostock.de This method is particularly powerful for analyzing donor-acceptor interactions, also known as hyperconjugation, which involve the delocalization of electron density from a filled (donor) orbital into an empty (acceptor) orbital. uni-rostock.denumberanalytics.com

In the context of chloroethylsilanes, NBO analysis can reveal how electron density is distributed and how this distribution influences reactivity. For example, in a study of 2-chloroethylsilane (B1173555) derivatives, NBO analysis showed that the occupancies of the σ (bonding) and σ* (antibonding) orbitals of the C-Cl bond are affected by the substituents on the silicon atom. researchgate.net Electron-releasing groups on silicon can increase the electron density in the σ*(C-Cl) antibonding orbital. This donation of electron density weakens the C-Cl bond, making its cleavage more facile and influencing the reaction mechanism. researchgate.netresearchgate.net The strength of these donor-acceptor interactions can be quantified by second-order perturbation theory analysis within the NBO framework. numberanalytics.com

The table below illustrates the conceptual findings from NBO analysis on substituted chloroethylsilanes.

| Substituent on Silicon | Donor Orbital | Acceptor Orbital | Effect on Acceptor Occupancy | Consequence for C-Cl Bond |

|---|---|---|---|---|

| Electron-releasing (e.g., Ethyl) | Si-C σ bond | C-Cl σ* antibond | Increases | Weakened |

| Electron-withdrawing (e.g., Chlorine) | Si-C σ bond | C-Cl σ* antibond | Decreases | Strengthened |

The distribution of charge within a molecule, or its polarization, plays a significant role in its chemical reactivity. oaepublish.com In 1-chloroethyltrichlorosilane, the presence of multiple electronegative chlorine atoms leads to significant bond polarization. The C-Cl and Si-Cl bonds are polar, with the chlorine atoms bearing partial negative charges and the carbon and silicon atoms bearing partial positive charges.

Thermochemical Investigations and Stability Assessments

Computational thermochemistry plays a pivotal role in understanding the stability and reaction mechanisms of silicon compounds. For 1-chloroethyltrichlorosilane, theoretical studies provide insights into its decomposition pathways and help clarify inconsistencies in experimental thermal data.

Computational Thermochemistry Models for Predicting Decomposition Pathways

The thermal decomposition of chloroethyltrichlorosilanes has been investigated using various ab initio and density functional theory (DFT) methods. researchgate.net These computational models are essential for mapping the potential energy surface of a reaction and identifying the most likely decomposition routes by calculating the activation energies and reaction enthalpies.

A prominent decomposition pathway for related chloroethylsilanes is the gas-phase elimination reaction, which can be modeled using several levels of theory. researchgate.net For instance, studies on the isomer 2-chloroethyltrichlorosilane have employed methods such as B3LYP, B3PW91, and MPW1PW91 with the 6-311+G** basis set to analyze the elimination kinetics. researchgate.net The B3LYP/6-311+G** level of theory, in particular, has shown good agreement with experimental activation parameters for these types of reactions. researchgate.net

The general approach involves:

Geometry Optimization: Locating the minimum energy structures of the reactant and the transition state.

Frequency Calculation: Confirming the nature of the stationary points (reactants as minima, transition states with one imaginary frequency) and calculating zero-point vibrational energies (ZPVE).

Energy Calculation: Determining the activation barriers and reaction energies. High-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often used for accurate energy calculations, sometimes in conjunction with basis set extrapolation techniques. figshare.com

For chlorosilanes in general, composite methods like CBS-QB3 and W1 have demonstrated excellent agreement with experimental thermochemical values for gas-phase reactions. nih.gov DFT methods, including the popular B3LYP and PBEPBE functionals, also provide acceptable accuracy, especially when paired with triple-zeta basis sets for energy calculations. nih.gov

| Method/Model | Description | Application/Relevance |

|---|---|---|

| B3LYP/6-311+G** | A hybrid DFT functional with a large basis set. | Shown to agree well with experimental data for the elimination kinetics of 2-chloroethyltrichlorosilane. researchgate.net |

| CCSD(T) | A high-level coupled-cluster method, often considered the "gold standard" for single-reference systems. | Used for obtaining highly accurate energetics for decomposition reactions of chlorosilanes. figshare.com |

| CBS-QB3 / W1 | Composite methods that combine calculations at different levels of theory to approximate high-accuracy results. | Provide excellent agreement with experimental gas-phase thermochemical data for chlorosilanes. nih.gov |

| MP2 | Møller-Plesset perturbation theory of the second order. | A common method for including electron correlation in studies of chlorosilane decomposition. figshare.comresearchgate.net |

Strategies for Resolving Discrepancies in Thermal Stability Data

Computational chemistry offers powerful tools for resolving ambiguities and discrepancies found in experimental thermal stability data. Experimental results can vary due to different conditions, impurities, or measurement techniques. High-accuracy theoretical calculations can provide a benchmark for assessing experimental values.

One key strategy is the application of high-level composite thermochemistry schemes, such as the High-level Extrapolated Ab initio Thermochemistry (HEAT) protocol. uni-muenster.de These methods are designed to achieve chemical accuracy (typically within 1 kcal/mol or ~4 kJ/mol) by systematically accounting for various contributions to the total energy, including:

High-level electron correlation beyond CCSD(T). uni-muenster.de

Basis-set extrapolation to the complete basis set (CBS) limit. uni-muenster.de

Corrections for relativistic effects. uni-muenster.de

Anharmonic zero-point vibrational energies. uni-muenster.de

By providing a highly accurate theoretical value for properties like the heat of formation or bond dissociation energies, these calculations can help identify erroneous experimental results. uni-muenster.de

Another computational strategy involves detailed mechanism analysis. For example, Natural Bond Orbital (NBO) analysis can be used to understand the electronic factors that govern thermal stability. In studies of 2-chloroethylsilane derivatives, NBO analysis revealed that the polarization of the C-Cl bond is a determining factor in the elimination mechanism. researchgate.net The stability could be correlated with the occupancies of bonding (σ) and anti-bonding (σ) orbitals; an increase in the occupancy of the σ C-Cl orbital indicates a weaker, more easily cleaved bond, thus explaining trends in thermal decomposition. researchgate.net Such detailed electronic structure analysis provides a fundamental basis for comparing and validating experimental stability data.

Solvent Effects and Solvation Models

While gas-phase decomposition is a key area of study, many reactions involving 1-chloroethyltrichlorosilane occur in the liquid phase. Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. numberanalytics.comnih.gov Computational models that account for solvent effects are therefore crucial for accurately predicting reactivity in solution.

Explicit and Implicit Solvent Models for Solution-Phase Reactions

Two primary approaches exist for modeling solvent effects: explicit and implicit models. pyscf.orgjdftx.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This allows for the detailed, atomistic description of specific short-range interactions, such as hydrogen bonding or coordination. nih.gov However, this method is computationally very expensive because it requires sampling a vast number of possible solvent configurations, making it challenging for large systems or long simulations. jdftx.orgspringernature.com Machine learning potentials are an emerging technique to make these explicit solvent simulations more efficient. nih.govspringernature.com

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε), rather than as individual molecules. jdftx.orgresearchgate.net The solute is placed in a "cavity" within this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized continuum. This approach is computationally much more efficient than explicit models and is widely used to calculate solvation free energies. springernature.comresearchgate.net

A hybrid approach, known as a cluster-continuum model or mixed explicit/continuum model, combines the two methods. pitt.edu It involves treating a few key solvent molecules explicitly (the first solvation shell) while representing the bulk solvent as a continuum. nih.govpitt.edu This can improve accuracy, especially for ions or molecules where strong, specific solute-solvent interactions are dominant. nih.gov

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Explicit | Individual solvent molecules are included in the calculation. | Accurately captures specific, short-range interactions (e.g., hydrogen bonds). nih.gov | Extremely high computational cost; requires extensive sampling. jdftx.org |

| Implicit (Continuum) | Solvent is treated as a continuous medium with a dielectric constant. | Computationally efficient; good for long-range electrostatics. springernature.comresearchgate.net | Loses molecular-level detail; cannot describe specific interactions like hydrogen bonding. researchgate.net |

| Cluster-Continuum (Hybrid) | Includes a few explicit solvent molecules in a continuum model. | Balances accuracy and efficiency; improves modeling of strong local interactions. nih.govpitt.edu | More complex to set up than pure implicit models. |

Application of Continuum Solvation Models

Continuum solvation models are widely applied in computational studies of organosilicon chemistry. nih.gov Several variations of these models exist, with the Polarizable Continuum Model (PCM) and the Solvation Model Density (SMD) being among the most common. pyscf.org

Polarizable Continuum Model (PCM): In PCM, the solute cavity is constructed from a set of interlocking spheres centered on the atoms. The model calculates the solvent reaction field, which is the electric field induced in the dielectric by the solute, and its effect on the solute's energy and properties. pyscf.orgresearchgate.net There are several variants of PCM, such as C-PCM and IEF-PCM. pyscf.org

COSMO (Conductor-like Screening Model): This is a variant of PCM that simplifies the electrostatic problem by assuming the solvent is a conductor with an infinite dielectric constant, which is then scaled to match the properties of a real solvent. pyscf.org

SMD (Solvation Model Density): The SMD model is a universal solvation model that uses the full solute electron density to define the cavity, combined with parameters derived from a wide range of experimental data. It is known for its accuracy in predicting solvation free energies for a broad array of neutral and ionic solutes in various solvents. nih.gov

For reactions of chlorosilanes, such as the hydrolysis of a Si-Cl bond, continuum models can be used to calculate the free energy of solvation for reactants and transition states, thereby providing an estimate of the solvent's effect on the reaction barrier. nih.gov While calculations in a solvent are generally less accurate than in the gas phase, careful application of continuum models can yield reasonable thermodynamic quantities for reactions in solution. nih.gov For silicon compounds where specific interactions with the solvent are crucial, such as those involving pentacoordinate silicon intermediates, continuum models that can incorporate some specific effects, like D-COSMO-RS, may offer improved accuracy. acs.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Chloroethyltrichlorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 1-chloroethyltrichlorosilane, offering nuanced insights into its molecular structure through the analysis of various atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of the chloroethyl group attached to the silicon atom. Due to the absence of direct experimental data in the refereed literature for 1-chloroethyltrichlorosilane, theoretical predictions based on established increments and computational models are employed to estimate the chemical shifts.

The ¹H NMR spectrum is expected to exhibit two distinct signals corresponding to the methyl (-CH₃) and methine (-CHCl) protons. The methine proton, being directly attached to a chlorine atom, is anticipated to be significantly deshielded and appear at a higher chemical shift (downfield). The methyl protons, adjacent to the chiral center, would appear further upfield. The coupling between these two sets of protons would result in a quartet for the methine proton and a doublet for the methyl protons, with a typical vicinal coupling constant (³JHH).

The ¹³C NMR spectrum is predicted to show two resonances for the two carbon atoms of the ethyl group. The carbon atom bonded to the chlorine (C1) will be more deshielded and thus resonate at a lower field compared to the methyl carbon (C2). The electronegativity of the trichlorosilyl (B107488) group also influences the chemical shifts of both carbons.

Predicted ¹H and ¹³C NMR Data for 1-Chloroethyltrichlorosilane

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CHCl | 4.5 - 5.0 | Quartet | 6.5 - 7.5 |

| ¹H | -CH₃ | 1.8 - 2.2 | Doublet | 6.5 - 7.5 |

| ¹³C | -CHCl | 60 - 65 | - | - |

| ¹³C | -CH₃ | 25 - 30 | - | - |

Note: These are predicted values and may vary from experimental results.

Silicon-29 (²⁹Si) NMR spectroscopy provides direct information about the electronic environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For 1-chloroethyltrichlorosilane, the silicon atom is bonded to three chlorine atoms and one 1-chloroethyl group. The high electronegativity of the chlorine atoms is expected to cause a significant downfield shift for the silicon resonance. The chemical shift for methyltrichlorosilane (B1216827) is found at approximately -18 ppm, and it is anticipated that the substitution of a hydrogen with a chlorine on the ethyl group will have a minor effect on the silicon chemical shift.

Predicted ²⁹Si NMR Data for 1-Chloroethyltrichlorosilane

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ²⁹Si | -15 to -25 |

Note: This is a predicted value based on related structures and may vary from experimental results.

Dynamic NMR (DNMR) studies are instrumental in investigating conformational and exchange processes in molecules. For 1-chloroethyltrichlorosilane, rotation around the C-Si and C-C single bonds can lead to different rotational isomers (rotamers). At room temperature, the interconversion between these rotamers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, it may be possible to slow down these exchange processes sufficiently to observe the individual conformers. This would manifest as a broadening and eventual splitting of the NMR signals. Such studies would provide valuable information on the energy barriers to rotation and the relative populations of the different conformers. While specific DNMR studies on 1-chloroethyltrichlorosilane are not available, research on similar organosilicon compounds suggests that rotational barriers are generally low.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. For 1-chloroethyltrichlorosilane, ssNMR could provide information on crystallographic non-equivalence of molecules in the unit cell, intermolecular interactions, and molecular motions in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si and to average out anisotropic interactions, leading to higher resolution spectra. ²⁹Si ssNMR, in particular, can be very sensitive to the local geometry and coordination of the silicon atom, providing insights into the packing and symmetry of the crystalline lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) spectroscopy, is a key method for identifying functional groups and the presence of specific chemical bonds within a molecule.

The IR spectrum of 1-chloroethyltrichlorosilane is expected to show characteristic absorption bands corresponding to the vibrations of its various bonds. The presence of the ethyl group will be indicated by C-H stretching and bending vibrations. The C-Cl and Si-Cl bonds will also exhibit distinct stretching vibrations.

Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹.

C-H bending: Bending vibrations for the methyl and methine groups are expected in the 1375-1470 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration generally appears in the range of 600-800 cm⁻¹.

Si-Cl stretching: The silicon-chlorine stretching modes are characteristic of chlorosilanes and are typically strong, appearing in the 450-650 cm⁻¹ region. The presence of multiple chlorine atoms on the silicon will likely result in both symmetric and asymmetric stretching bands.

Si-C stretching: The silicon-carbon stretch is usually found in the 600-800 cm⁻¹ range and may overlap with the C-Cl stretching band.

Expected IR Absorption Bands for 1-Chloroethyltrichlorosilane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₃, -CHCl | 2850 - 3000 |

| C-H Bend | -CH₃, -CHCl | 1375 - 1470 |

| C-Cl Stretch | -CHCl | 600 - 800 |

| Si-Cl Stretch | -SiCl₃ | 450 - 650 |

| Si-C Stretch | -Si-C | 600 - 800 |

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample extraction. For the synthesis or subsequent reactions of 1-chloroethyltrichlorosilane, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be particularly insightful.

These methods allow for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies of the functional groups involved. For instance, in a reaction involving the chlorination of ethyltrichlorosilane (B93397) to form 1-chloroethyltrichlorosilane, one could monitor the disappearance of C-H bond vibrations and the appearance of new C-Cl bond vibrations.

Key Monitoring Parameters for 1-Chloroethyltrichlorosilane Reactions:

| Spectroscopic Technique | Potential Monitored Species | Characteristic Vibrational Bands (Hypothetical) |

| In Situ FTIR Spectroscopy | Reactants (e.g., Ethyltrichlorosilane) | C-H stretching and bending modes |

| Product (1-Chloroethyltrichlorosilane) | Appearance of C-Cl stretching modes, shifts in Si-Cl stretching frequencies | |

| By-products (e.g., HCl) | Characteristic sharp absorption bands | |

| In Situ Raman Spectroscopy | Reactants and Products | Symmetric Si-Cl stretching modes, C-C backbone vibrations |

The data obtained from in situ monitoring provides crucial kinetic information, helps in understanding reaction mechanisms, and is essential for process optimization and control in an industrial setting.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-resolution mass spectrometry (HRMS) would be the definitive method for confirming the elemental composition of 1-chloroethyltrichlorosilane and assessing its purity. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula from the exact mass.

For 1-chloroethyltrichlorosilane (C₂H₄Cl₄Si), the theoretical exact masses for the most abundant isotopes can be calculated. The presence of multiple chlorine and silicon isotopes would result in a characteristic isotopic pattern in the mass spectrum, which can be compared with the theoretical pattern to confirm the compound's identity.

Theoretical Isotopic Distribution for the Molecular Ion of 1-Chloroethyltrichlorosilane [C₂H₄³⁵Cl₄²⁸Si]⁺:

| Isotope Combination | Theoretical m/z | Relative Abundance (%) |

| C₂H₄³⁵Cl₄²⁸Si | 195.8679 | 100.00 |

| C₂H₄³⁵Cl₃³⁷Cl²⁸Si | 197.8649 | 129.90 |

| C₂H₄³⁵Cl₂³⁷Cl₂²⁸Si | 199.8619 | 63.31 |

| C₂H₄³⁵Cl³⁷Cl₃²⁸Si | 201.8590 | 13.71 |

| C₂H₄³⁷Cl₄²⁸Si | 203.8560 | 1.11 |

Note: This table is illustrative and calculated based on the most abundant isotopes. A full HRMS spectrum would show a more complex pattern due to the natural abundance of all isotopes of C, H, Cl, and Si.

Purity assessment by HRMS would involve searching for the accurate masses of potential impurities, which could include starting materials, by-products of the synthesis, or degradation products.

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are the most powerful tools for determining the atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Should 1-chloroethyltrichlorosilane be a crystalline solid at a suitable temperature, single crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its three-dimensional molecular structure. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Hypothetical Crystallographic Data Table for 1-Chloroethyltrichlorosilane:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.0 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.62 |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be obtained from a single crystal XRD experiment.

Powder X-ray Diffraction for Crystalline Phase Characterization and Polymorphism

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a "fingerprint" of the crystalline phases present. For 1-chloroethyltrichlorosilane, PXRD would be used to:

Confirm crystallinity: A crystalline sample will produce a diffraction pattern with sharp peaks, whereas an amorphous sample will show a broad halo.

Identify the crystalline phase: The positions and intensities of the diffraction peaks are unique to a specific crystalline structure.

Assess purity: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Study polymorphism: Polymorphism is the ability of a substance to exist in more than one crystalline form. Different polymorphs would have distinct PXRD patterns. A polymorphism study would involve crystallizing 1-chloroethyltrichlorosilane under various conditions and analyzing the resulting solids by PXRD to identify any different crystalline forms.

Other Advanced Analytical Techniques

While no specific data for 1-chloroethyltrichlorosilane is available, other advanced analytical techniques could be employed for its characterization. Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary technique for the analysis of this volatile compound, allowing for its separation from other components in a mixture and its identification based on its mass spectrum. For a more detailed structural analysis in the solution state, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) would be indispensable for elucidating the precise molecular structure and confirming the position of the chlorine atom on the ethyl group.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.govchimia.ch In the context of 1-Chloroethyltrichlorosilane, EPR is instrumental in studying radical intermediates that may form during synthesis, decomposition, or polymerization processes, often initiated by heat, light, or radical initiators. researchgate.net

The generation of radical intermediates from alkylsilanes can occur through various mechanisms, including homolytic cleavage of C-H or Si-Cl bonds. For 1-Chloroethyltrichlorosilane, potential radical species include the α-silyl radical (Cl3Si-ĊH-CH3) and the β-silyl radical (Cl3Si-CH(CH2•)-Cl). EPR spectroscopy can distinguish between these intermediates by analyzing the hyperfine coupling of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl, ²⁹Si).

Studies on analogous alkylsilane radical cations have shown that the unpaired electron is often localized in the Cα–Si bond. rsc.org The EPR spectra of such radicals are characterized by specific g-values and hyperfine coupling constants (A), which are sensitive to the electronic environment and geometry of the radical. For instance, the hyperfine coupling to β-protons is strongly dependent on the dihedral angle, providing structural information about the radical intermediate. rsc.org

Hypothetical EPR parameters for radical intermediates derived from 1-Chloroethyltrichlorosilane are presented below. The g-value, which is analogous to the chemical shift in NMR, would be expected to be close to that of a free electron (ge ≈ 2.0023) but shifted by spin-orbit coupling contributions from atoms like chlorine and silicon. The hyperfine coupling constants (A) indicate the strength of the interaction between the unpaired electron and surrounding magnetic nuclei.

Interactive Table 1: Hypothetical EPR Spectroscopic Data for 1-Chloroethyltrichlorosilane Radical Intermediates

| Radical Intermediate | g-value (Isotropic) | Hyperfine Coupling Nucleus | Hyperfine Coupling Constant, A (mT) |

| α-silyl radical (Cl₃Si-ĊH-CH₃) | 2.0035 | α-¹H | 2.1 |

| β-¹H (CH₃) | 2.4 | ||

| ²⁹Si | 3.5 | ||

| ³⁵Cl | 0.4 | ||

| β-silyl radical (Cl₃Si-CH(CH₂•)-Cl) | 2.0028 | β-¹H (CH₂) | 2.8 |

| γ-¹H (CH) | 0.1 | ||

| ²⁹Si | 0.5 | ||

| ³⁵Cl | 0.2 |

Quartz Crystal Microbalance (QCM) for Surface Interaction Kinetics

A Quartz Crystal Microbalance (QCM) is an extremely sensitive mass-sensing device based on the piezoelectric properties of a quartz crystal oscillator. nih.gov It can measure mass changes on the nanogram scale, making it an ideal tool for studying surface phenomena in real-time, such as adsorption, desorption, and thin-film formation. aos.rofrontiersin.org The technique is particularly valuable for investigating the surface interaction kinetics of reactive molecules like 1-Chloroethyltrichlorosilane, which is a precursor for silica-based coatings and surface modifications.

When a mass is adsorbed onto the surface of the QCM sensor, the resonant frequency of the crystal decreases. For thin, rigid films, this change in frequency (Δf) is directly proportional to the added mass (Δm) according to the Sauerbrey equation. nih.gov

More advanced QCM with Dissipation monitoring (QCM-D) also measures the energy dissipation (ΔD) of the crystal's oscillation. nih.gov The dissipation provides information about the viscoelastic properties of the adsorbed layer, allowing differentiation between rigid films (low ΔD) and soft, solvated films (high ΔD).

The application of QCM-D to 1-Chloroethyltrichlorosilane can provide detailed kinetic data on its surface reactions, such as hydrolysis and condensation on a hydroxylated surface (e.g., SiO₂) to form a siloxane network. By monitoring Δf and ΔD over time, one can determine adsorption rates, equilibrium constants, and information about the structure of the resulting film. msu.edu

For example, introducing a solution of 1-Chloroethyltrichlorosilane to a QCM sensor functionalized with hydroxyl groups would lead to a decrease in frequency as the molecules bind to the surface. The rate of this frequency change can be used to calculate the adsorption rate constant (kₐ). A subsequent rinsing step might show a slight increase in frequency if some molecules are only weakly physisorbed, allowing for the determination of the desorption rate constant (kₑ).

Interactive Table 3: Illustrative QCM-D Data for 1-Chloroethyltrichlorosilane Adsorption on a Hydroxylated Surface

| Step | Time (s) | Δf (Hz) | ΔD (x 10⁻⁶) | Interpretation | Kinetic Parameter Derived |

| Baseline | 0-60 | 0 | 0 | Stable baseline in solvent. | - |

| Injection | 60 | -85 | 15 | Adsorption and reaction of 1-Chloroethyltrichlorosilane, forming a viscoelastic film. | Adsorption rate constant (kₐ) |

| Saturation | 600 | -120 | 25 | Surface saturation, monolayer formation. | Equilibrium constant (Kₑ) |

| Rinse | 900 | -115 | 22 | Removal of physisorbed molecules. | Desorption rate constant (kₑ) |

Applications of 1 Chloroethyltrichlorosilane in Materials Science and Polymer Chemistry

Role as a Synthetic Precursor for Organosilicon Polymers

The dual reactivity of 1-chloroethyltrichlorosilane makes it a valuable monomer for the synthesis of various organosilicon polymers. The trichlorosilyl (B107488) group can undergo hydrolysis and condensation to form siloxane linkages, while the chloroethyl group can participate in a range of organic reactions, such as Grignard reactions, enabling the formation of carbon-silicon backbones.

1-Chloroethyltrichlorosilane and similar chloroalkyltrichlorosilanes are classified as AB3-type monomers, which are ideal for creating highly branched and hyperbranched polymers. cfmats.com One of the most significant applications in this area is the synthesis of polycarbosilanes (PCS), which are polymers featuring a backbone of alternating silicon and carbon atoms. specialchem.com These polymers are notable as preceramic materials, particularly for the production of silicon carbide (SiC) ceramics. cfmats.com

The synthesis is typically achieved through a Grignard reaction. cfmats.com In this process, magnesium metal reacts with the chloroethyl group of the monomer, creating a Grignard reagent intermediate. This intermediate then reacts with the trichlorosilyl group of another monomer molecule, forming a new silicon-carbon bond and propagating the polymer chain. The trifunctionality of the trichlorosilyl group leads to the formation of a complex, three-dimensional, highly branched structure. cfmats.com

Research has demonstrated the synthesis of highly branched polycarbosilanes using (2-chloroethyl)trichlorosilane, a structural isomer of 1-chloroethyltrichlorosilane. cfmats.com The process involves two main stages: the Grignard reaction to form the polymer, followed by a "blocking" step where the remaining reactive chlorosilyl groups are capped with less reactive groups (like allyl or hydride functionalities) to prevent uncontrolled hydrolysis and condensation upon exposure to air. cfmats.com The resulting polymers are typically viscous oils whose properties can be influenced by the length of the alkyl spacer in the monomer. cfmats.com These hyperbranched structures are advantageous as preceramic polymers because they can lead to high ceramic yields upon pyrolysis. cfmats.com

| Monomer Type | Synthetic Method | Resulting Structure | Key Application |

|---|---|---|---|

| AB3 (e.g., 1-Chloroethyltrichlorosilane) | Grignard Reaction | Highly Branched / Hyperbranched Polycarbosilane | Precursor for Silicon Carbide (SiC) Ceramics |

The trichlorosilyl group of 1-chloroethyltrichlorosilane is highly susceptible to hydrolysis. When exposed to water, the silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) groups, releasing hydrochloric acid. google.com These silanol (B1196071) intermediates are unstable and readily undergo condensation reactions with each other, eliminating water to form stable silicon-oxygen-silicon (siloxane) bonds. researchgate.net

Because 1-chloroethyltrichlorosilane has three hydrolyzable chlorine atoms, it acts as a trifunctional "T" unit in siloxane chemistry. The hydrolysis and condensation of this monomer alone lead to the formation of a highly crosslinked, rigid, three-dimensional network structure known as a silsesquioxane resin, with the general formula (RSiO1.5)n, where R is the 1-chloroethyl group. mdpi.com

In practice, 1-chloroethyltrichlorosilane can be co-hydrolyzed with other organochlorosilanes, such as dichlorodimethylsilane (B41323) ((CH3)2SiCl2), which is a difunctional "D" unit. google.com This co-condensation process allows for the creation of a wide range of silicone resins with tailored properties. shinetsusilicone-global.com By adjusting the ratio of T units (from 1-chloroethyltrichlorosilane) to D units, the crosslink density, hardness, solubility, and thermal properties of the final resin can be precisely controlled. The incorporation of the 1-chloroethyl group provides a reactive handle within the resin structure for further chemical modification. cfmats.com

1-Chloroethyltrichlorosilane is an effective agent for creating crosslinked polymer networks due to its dual functionality. A network polymer is a three-dimensional structure formed by interconnected polymer chains. sinosil.com The formation of these networks can proceed through two primary mechanisms involving this compound.

First, the hydrolysis and condensation of the trichlorosilyl groups create a durable siloxane (Si-O-Si) network, as described previously. ethz.ch This process is fundamental to the curing of many silicone-based materials, including room-temperature-vulcanizing (RTV) silicones. ethz.ch When 1-chloroethyltrichlorosilane is incorporated into a polymer system, it can act as a crosslinking site, connecting multiple polymer chains through rigid siloxane nodes. nbinno.com

Second, the chloroethyl group provides a site for subsequent crosslinking reactions. After the initial siloxane network is formed, the chloroethyl groups distributed throughout the material can react with other difunctional or polyfunctional reagents, such as diamines or polyamines. This reaction forms a secondary network of covalent bonds, further increasing the crosslink density and enhancing the material's mechanical strength, thermal stability, and chemical resistance. mdpi.com This two-stage curing process allows for the creation of complex interpenetrating polymer networks with highly tunable properties.

Surface Functionalization and Interface Engineering

The ability of 1-chloroethyltrichlorosilane to form strong bonds with inorganic surfaces while presenting an organic functional group makes it a valuable tool for modifying surface properties and engineering the interface between different materials.